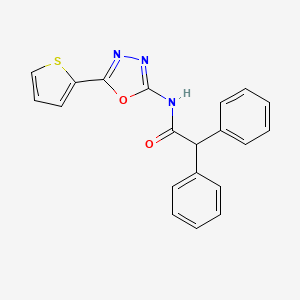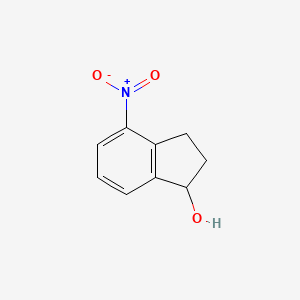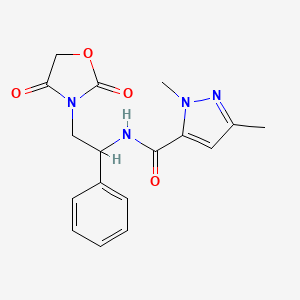
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Researchers have developed novel pyrazole derivatives, including the study of their synthesis, antitumor activity, and structural analysis through molecular docking and Density Functional Theory (DFT) studies. These compounds demonstrated significant in vitro antitumor activity against specific cell lines. For instance, certain synthesized compounds showed outstanding activity against the HepG2 cell line. The synthesis approach involved microwave irradiation techniques and subsequent condensation reactions, leading to the formation of pyrazole derivatives with potential antitumor applications (Fahim et al., 2019).
Biological Evaluation and Molecular Docking
Another study focused on the synthesis and biological evaluation of benzamide derivatives based on pyrazole compounds, demonstrating potential biological activities. These compounds were screened against various enzymes, showing their ability to bind to nucleotide protein targets. The study emphasizes the compounds' relevance in medicinal chemistry due to their potential applications in targeting specific biological pathways (Saeed et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
Further research involved the microwave-assisted synthesis of pyrazolopyridine derivatives, exploring their antioxidant, antitumor, and antimicrobial activities. This study highlighted the compounds' significant activity against liver and breast cell lines, along with their potent antioxidant and antibacterial properties. The approach demonstrates a rapid synthesis method, emphasizing the compounds' potential therapeutic applications (El‐Borai et al., 2013).
Antidepressant and Anticonvulsant Activities
Additionally, novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. The compounds showed promising results in behavioral despair tests and protection against seizures induced by specific agents. This research underscores the potential of pyrazole derivatives in developing new therapeutic agents for treating depression and convulsions (Abdel‐Aziz et al., 2009).
Protective Effects Against Oxidative Stress
Research has also investigated the protective effects of pyrazolecarboxamide derivatives against oxidative stress and DNA damage in specific fish species. This study highlights the antioxidant properties of these derivatives, which could mitigate the effects of lead toxicity. The findings suggest the derivatives' potential utility in environmental protection and the study of lead's impact on aquatic life (Soliman et al., 2019).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-11-8-14(20(2)19-11)16(23)18-13(12-6-4-3-5-7-12)9-21-15(22)10-25-17(21)24/h3-8,13H,9-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXDJPNCDJXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
![ethyl 2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2652297.png)
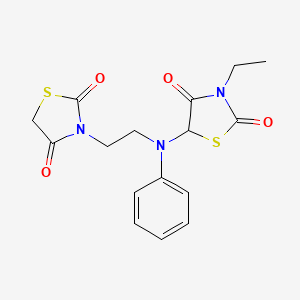
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)
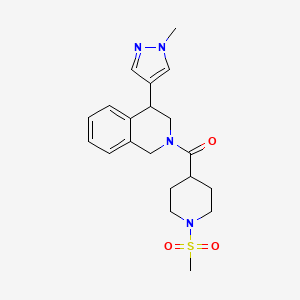
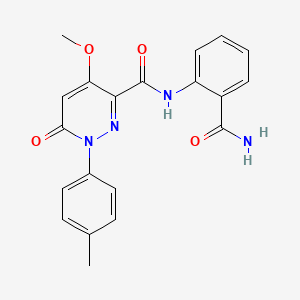
![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)
![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
